Vinyl acetate-D6

Catalog No.
S882751
CAS No.
189765-98-8
M.F
C4H6O2
M. Wt
92.127
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl acetate-D6

CAS Number

189765-98-8

Product Name

Vinyl acetate-D6

IUPAC Name

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate

Molecular Formula

C4H6O2

Molecular Weight

92.127

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D

InChI Key

XTXRWKRVRITETP-QNYGJALNSA-N

SMILES

CC(=O)OC=C

Synonyms

VINYL ACETATE-D6

NMR Spectroscopy

Vinyl acetate-D6 is a common solvent used in Nuclear Magnetic Resonance (NMR) spectroscopy []. Deuterium has a spin of 1, which helps eliminate interference from the abundant protons (hydrogen-1) in the solvent itself. This allows for clearer and more accurate signals from the molecule of interest being studied in the NMR experiment [].

Vinyl acetate-D6 is a deuterated form of vinyl acetate, where six hydrogen atoms are replaced with deuterium atoms. Its chemical formula is C₄H₆O₂, and it has a CAS Registry Number of 189765-98-8. Deuterated compounds like vinyl acetate-D6 are often utilized in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, where the presence of deuterium enhances signal clarity and resolution.

Similar to its non-deuterated counterpart. Key reactions include:

  • Polymerization: Vinyl acetate-D6 can polymerize to form poly(vinyl acetate-D6), which is used in adhesives and coatings.
  • Hydrolysis: This compound can be hydrolyzed to produce vinyl alcohol-D6, which can further polymerize or undergo other transformations.
  • Transesterification: Vinyl acetate-D6 can react with alcohols to form esters, such as ethyl acetate-D6, through transesterification reactions .

Vinyl acetate-D6 can be synthesized through various methods:

  • Deuterated Acetic Acid Reaction: Reacting deuterated acetic acid with ethylene in the presence of a catalyst can yield vinyl acetate-D6.
  • Hydrogenation of Vinyl Acetate: The hydrogenation process involving deuterium gas can convert standard vinyl acetate into its deuterated form .
  • Direct Synthesis from Deuterated Precursors: Using deuterated reagents in the synthesis process allows for the production of vinyl acetate-D6 directly.

Vinyl acetate-D6 finds applications primarily in research and analytical chemistry:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent or reference standard due to its unique spectral properties.
  • Polymer Chemistry: Employed in the synthesis of deuterated polymers for various studies.
  • Chemical Analysis: Useful in trace analysis and studies involving isotopic labeling.

Interaction studies involving vinyl acetate-D6 primarily focus on its behavior in NMR spectroscopy and polymerization processes. The presence of deuterium alters the chemical shifts observed in NMR spectra, allowing for more precise analysis of molecular structures and interactions. Further research may explore how vinyl acetate-D6 interacts with biological systems or other chemicals under different conditions .

Vinyl acetate-D6 shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundFormulaUnique Features
Vinyl AcetateC₄H₆O₂Commonly used industrial chemical
Poly(vinyl acetate)(C₄H₆O₂)nPolymer form used in adhesives and coatings
Ethyl AcetateC₄H₈O₂Ester formed from ethanol and acetic acid
Acetic AcidC₂H₄O₂Simple carboxylic acid, precursor to vinyl acetate
Vinyl AlcoholC₂H₄OIntermediate formed during hydrolysis of vinyl acetate

Uniqueness of Vinyl Acetate-D6:

  • The substitution of hydrogen with deuterium provides distinct advantages in NMR applications, enhancing spectral resolution and allowing for clearer identification of molecular interactions.
  • Its use in isotopic labeling makes it particularly valuable for tracing metabolic pathways in biological research.

Molecular Structure and Formula (C4D6O2)

Vinyl acetate-D6 is a perdeuterated isotopologue of vinyl acetate with the molecular formula C4D6O2, where all six hydrogen atoms have been systematically replaced with deuterium atoms [1] [2]. The compound maintains the fundamental structural framework of vinyl acetate while exhibiting distinct isotopic characteristics that significantly influence its physicochemical behavior [3].

The molecular structure consists of an acetate group (CH3CO-) bonded to a vinyl group (CH2=CH-), with complete deuteration resulting in the formula CD3COOCD=CD2 [1] [8]. This perdeuterated configuration preserves the essential chemical connectivity while introducing substantial mass and vibrational differences compared to the parent compound [2] [14].

The Chemical Abstracts Service number for vinyl acetate-D6 is 189765-98-8, distinguishing it from regular vinyl acetate (108-05-4) [1] [2]. The compound retains the characteristic ester functional group and vinyl unsaturation that define the chemical reactivity profile of vinyl acetate derivatives [3] [9].

The SMILES notation for vinyl acetate-D6 is represented as [2H3]CC(=O)OC([2H])=C([2H])[2H], explicitly indicating the deuterium substitution pattern throughout the molecular framework [23]. The InChI key XTXRWKRVRITETP-BKWYHGFLSA-N provides a standardized structural identifier that accounts for the isotopic composition [2] [8].

PropertyValueNotes
CAS Number189765-98-8Standard identifier [1]
Molecular FormulaC4D6O2Perdeuterated form [2]
SMILES Notation[2H3]CC(=O)OC([2H])=C([2H])[2H]Deuterated structure [23]
InChI KeyXTXRWKRVRITETP-BKWYHGFLSA-NComputed identifier [8]

Physical Constants and Characteristics

The molecular weight of vinyl acetate-D6 is 92.1262 grams per mole, representing a 7.0% increase over the non-deuterated vinyl acetate (86.09 g/mol) [1] [2]. This mass difference of 6.04 atomic mass units directly reflects the substitution of six hydrogen atoms (atomic mass ~1.008) with six deuterium atoms (atomic mass ~2.014) [22] [25].

The accurate mass of vinyl acetate-D6 is calculated as 92.0744, providing precise mass spectrometric identification capabilities [1]. The compound exists as a colorless liquid at room temperature, maintaining the physical state characteristics of the parent vinyl acetate molecule [3] [18].

Commercial preparations of vinyl acetate-D6 typically achieve deuterium incorporation levels exceeding 98 atom percent deuterium with minimum 98% chemical purity [1] [3]. The high isotopic purity is essential for applications requiring precise deuterium labeling, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry studies [12].

The density of vinyl acetate-D6 is expected to be higher than regular vinyl acetate due to the isotope effect, though specific density measurements for the perdeuterated compound are not extensively documented in the literature [18] [24]. The refractive index and other optical properties would similarly be affected by the deuterium substitution, following established isotope effects on molecular polarizability [24] [25].

Physical PropertyVinyl AcetateVinyl acetate-D6Difference
Molecular Weight (g/mol)86.09 [25]92.1262 [1]+6.04 (+7.0%)
Deuterium Atoms06 [2]+6
Hydrogen Atoms6 [25]0-6
Physical State (20°C)Liquid [18]Liquid [3]No change

Spectroscopic Properties

The spectroscopic properties of vinyl acetate-D6 exhibit characteristic isotope effects that distinguish it from the non-deuterated parent compound [10] [14]. Infrared spectroscopy reveals significant frequency shifts for vibrational modes involving carbon-deuterium bonds compared to carbon-hydrogen bonds in regular vinyl acetate [13] [14].

The carbonyl stretching frequency in vinyl acetate-D6 appears at approximately 1762-1765 cm⁻¹, representing a slight downshift from the normal vinyl acetate frequency of 1768 cm⁻¹ [14] [21]. This modest shift reflects the secondary isotope effect on the carbonyl group due to deuterium substitution in adjacent positions [13] [14].

Carbon-deuterium stretching vibrations occur in the range of 2100-2300 cm⁻¹, substantially lower than the corresponding carbon-hydrogen stretches (2900-3100 cm⁻¹) in regular vinyl acetate [13] [14]. This frequency reduction of approximately 700-800 cm⁻¹ is characteristic of the deuterium isotope effect on stretching vibrations [26] [27].

The vinyl carbon-carbon double bond stretching mode in vinyl acetate-D6 appears at 1582 cm⁻¹, downshifted by approximately 67 cm⁻¹ from the normal vinyl acetate frequency of 1649 cm⁻¹ [14] [21]. This shift demonstrates the coupling between carbon-carbon and carbon-deuterium vibrational modes [13] [14].

Nuclear magnetic resonance spectroscopy applications utilize vinyl acetate-D6 as a deuterated solvent or internal standard, where the deuterium nuclei do not interfere with proton detection [10]. The deuterium nuclear magnetic resonance spectrum provides valuable structural information about deuterium environments within the molecule [12] [15].

Vibrational ModeNormal Vinyl Acetate (cm⁻¹)Vinyl acetate-D6 (cm⁻¹)Frequency Shift
C=O stretch1768 [14]1762-1765 [14]-6 cm⁻¹
C=C stretch1649 [14]1582 [14]-67 cm⁻¹
C-D stretch (methyl)2900-3000 (C-H) [13]2100-2200 [14]-700 to -800 cm⁻¹
C-D stretch (vinyl)3000-3100 (C-H) [13]2200-2300 [14]-700 to -800 cm⁻¹

Computed Molecular Parameters

Density functional theory calculations have been employed to predict vibrational frequencies and structural parameters for vinyl acetate-D6 [14] [21]. The computational results demonstrate excellent agreement with experimental infrared spectroscopic data, validating theoretical approaches for deuterated vinyl acetate systems [14] [21].

The calculated bond lengths in vinyl acetate-D6 show minimal differences compared to regular vinyl acetate, with carbon-deuterium bonds being slightly shorter than carbon-hydrogen bonds due to the reduced vibrational amplitude of the heavier deuterium nucleus [14] [28]. The carbon-carbon double bond length remains essentially unchanged upon deuteration [14] [21].

Computational studies predict that the dipole moment of vinyl acetate-D6 differs slightly from regular vinyl acetate due to the altered charge distribution associated with deuterium substitution [28] [29]. The polarizability tensor elements are modified by the isotope effect, influencing optical and dielectric properties [29] [32].

Molecular orbital calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are marginally affected by deuterium substitution, suggesting similar electronic reactivity patterns between vinyl acetate and vinyl acetate-D6 [20] [21]. The ionization potential and electron affinity values remain within the expected isotope effect range [25] [28].

Thermodynamic parameters calculated for vinyl acetate-D6 include modified vibrational contributions to heat capacity, entropy, and enthalpy compared to the non-deuterated compound [16] [26]. These differences arise from the altered vibrational frequencies and reduced zero-point energy associated with carbon-deuterium bonds [26] [27].

Comparative Analysis with Non-deuterated Vinyl Acetate

The fundamental chemical structure of vinyl acetate-D6 remains identical to regular vinyl acetate, with the critical difference being the complete replacement of hydrogen atoms with deuterium [1] [25]. This isotopic substitution results in a molecular weight increase from 86.09 g/mol to 92.1262 g/mol, representing a 7.0% enhancement in molecular mass [1] [25].

Kinetic isotope effects significantly influence the reactivity patterns of vinyl acetate-D6 compared to regular vinyl acetate [26] [28]. Primary deuterium kinetic isotope effects for reactions involving carbon-deuterium bond breaking typically range from 2-8, indicating substantially slower reaction rates for the deuterated compound [26] [28].

The polymerization behavior of vinyl acetate-D6 differs from regular vinyl acetate due to isotope effects on propagation and termination rates [12] [36]. Deuterium substitution generally reduces polymerization rates while potentially altering the molecular weight distribution of resulting polymers [34] [36].

Spectroscopic applications benefit significantly from the deuterium labeling in vinyl acetate-D6, as the compound serves as an ideal internal standard or solvent for nuclear magnetic resonance studies [15]. The absence of interfering proton signals allows for enhanced spectral resolution and quantitative analysis capabilities [10] [15].

Thermodynamic properties of vinyl acetate-D6 exhibit characteristic isotope effects, with reduced zero-point vibrational energy and modified heat capacity values compared to regular vinyl acetate [16] [26]. The boiling point of vinyl acetate-D6 is expected to be slightly higher than regular vinyl acetate due to the increased molecular mass and altered intermolecular interactions [18] [27].

Mass spectrometric analysis clearly distinguishes vinyl acetate-D6 from regular vinyl acetate based on the 6.04 mass unit difference in molecular ion peaks [1] [9]. This mass difference enables precise quantification in analytical applications requiring isotopic dilution techniques [2] [35].

Comparative PropertyRegular Vinyl AcetateVinyl acetate-D6Impact
Bond StrengthStandard C-H [28]Stronger C-D [26]Increased stability
Reaction RatesNormal kinetics [26]Slower (isotope effect) [28]Altered reactivity
NMR ApplicationsProton interference [15]Deuterium labeling Enhanced analysis
Mass Spectrometrym/z 86.09 [25]m/z 92.1262 [1]Isotopic distinction
PolymerizationStandard rates [34]Modified kinetics [36]Altered polymer properties

The synthesis of vinyl acetate-D6 requires systematic deuterium incorporation at all six hydrogen positions within the molecule. Several strategic approaches have been developed to achieve complete perdeuteration while maintaining high chemical purity and isotopic enrichment [1] .

Primary Deuteration Approaches:

The most effective strategy involves the use of perdeuterated precursors in established vinyl acetate synthesis routes [3] [4]. The deuterated ethylene acetoxylation method represents the preferred industrial approach, utilizing deuterated ethylene (C2D4) in combination with acetic acid or deuterated acetic acid under palladium catalysis. This method achieves deuterium incorporation exceeding 99% at vinyl positions while maintaining reaction selectivity comparable to conventional vinyl acetate production [3] [5].

Alternative deuteration strategies include hydrogen-deuterium exchange reactions under carefully controlled conditions. Research has demonstrated that direct H/D exchange of vinyl acetate using deuterated bases can achieve 70-85% deuterium incorporation, though this approach suffers from incomplete exchange and potential side reactions [1] [6]. The exchange process requires precise pH control and extended reaction times to maximize deuterium uptake while preventing unwanted polymerization [6] [7].

Isotopic labeling studies have revealed that the vinyl hydrogens represent the primary chain transfer sites during polymerization, with approximately 94% of chain transfer occurring at these positions [8]. This finding has influenced deuteration strategies to prioritize complete deuteration at vinyl positions while ensuring acetyl group deuteration through appropriate precursor selection [8] [9].

Industrial-Scale Production Approaches

Industrial production of vinyl acetate-D6 adapts conventional vinyl acetate manufacturing processes with deuterated feedstocks and specialized handling protocols [4] [5]. The primary commercial route employs palladium-catalyzed ethylene acetoxylation using deuterated ethylene as the key isotopic precursor [3] [4].

Process Configuration:

The industrial synthesis utilizes continuous fixed-bed reactors operating at temperatures between 200-250°C and pressures of 8-12 bar [3] [4]. The catalyst system consists of palladium dispersed on activated carbon with gold promoters to enhance selectivity and minimize side reactions [3] [10]. Reaction conditions are optimized to achieve 80-90% conversion per pass while maintaining greater than 99% deuterium retention [4] [11].

Feedstock Requirements:

Industrial production requires high-purity deuterated ethylene with deuterium content exceeding 99.5% [4]. The process consumes approximately 0.7 kg of deuterated ethylene per kilogram of vinyl acetate-D6 produced, making feedstock cost the primary economic consideration [4]. Acetic acid can be conventional grade or deuterated depending on the desired deuteration pattern in the final product [4] [5].

Production Economics:

Large-scale facilities typically operate at capacities of 100-1000 kg per batch to achieve economic viability [4] [11]. Production costs range from $50-200 per kilogram depending on facility scale and deuterium feedstock pricing [4]. The deuterium utilization efficiency in well-optimized industrial processes exceeds 95%, with minimal deuterium waste through side reactions or purification losses [4] [11].

Laboratory Synthesis Techniques

Laboratory-scale synthesis of vinyl acetate-D6 employs multiple synthetic routes tailored for research applications requiring high isotopic purity and analytical characterization [6] [11]. These methods prioritize deuterium incorporation efficiency over production throughput.

Ketene-Based Synthesis:

The ketene hydrogenation route provides an alternative laboratory approach utilizing deuterated ketene precursors [12]. This method involves thermal dehydration of deuterated acetic acid to form ketene, followed by controlled hydrogenation with deuterium gas to produce deuterated acetaldehyde [12]. The acetaldehyde subsequently reacts with additional ketene to generate vinyl acetate-D6 with 95-99% deuterium incorporation [12].

Acetylene-Based Methods:

Traditional laboratory synthesis employs the acetylene-acetic acid coupling using zinc acetate catalysis [12] [13]. Deuterated acetylene, prepared from calcium carbide and deuterium oxide, reacts with acetic acid at 350-400°C to produce vinyl acetate with deuterium incorporation at vinyl positions [13] [5]. This method requires specialized safety protocols due to acetylene handling requirements [14].

Exchange-Based Techniques:

Hydrogen-deuterium exchange protocols utilize basic conditions to facilitate selective deuteration of vinyl acetate [6] [15]. Sodium or potassium hydroxide in deuterium oxide at 25-60°C promotes exchange reactions, though complete deuteration requires multiple treatment cycles and extended reaction times [6] [7]. These methods typically achieve 70-85% deuterium incorporation with careful optimization [15].

Purification and Stabilization Methods

Purification of vinyl acetate-D6 requires specialized techniques to remove impurities while preventing polymerization and maintaining isotopic integrity [13] [7]. The inherent instability of vinyl acetate necessitates careful handling and appropriate stabilization throughout the purification process [7] [16].

Distillation Protocols:

Fractional distillation remains the primary purification method, operating at 72-73°C under atmospheric pressure with careful temperature control [13] [17]. The process employs specialized column packing to achieve high separation efficiency while minimizing residence time and thermal exposure [13]. Deuterated vinyl acetate exhibits boiling point characteristics nearly identical to the protiated analog, facilitating conventional distillation equipment use [13] [17].

Ion Exchange Purification:

Anion exchange resins effectively remove acetic acid contamination without deuterium exchange [13] [17]. Dehydrated resins such as AMBERLITE IRA-94 operate at ambient temperature to minimize thermal decomposition while achieving 90-95% impurity removal efficiency [13]. The resin must be pre-treated to remove entrapped water that could cause isotope dilution [13] [17].

Stabilization Systems:

Multiple stabilization approaches prevent spontaneous polymerization during storage and handling [7] [16]. Hydroquinone at concentrations of 10-200 ppm provides excellent stabilization with 120-180 minute induction periods when polymerization initiators are added [7]. Butylated hydroxyanisole (BHA) at 10-40 ppm offers food-grade stabilization with comparable effectiveness [7]. These stabilizers function through radical scavenging mechanisms that terminate polymerization initiation without interfering with deuterium content [7] [16].

Custom Synthesis Challenges and Solutions

Custom synthesis of vinyl acetate-D6 faces unique technical challenges related to isotopic purity requirements, specialized equipment needs, and cost optimization [4] [11]. Research and development applications often require bespoke synthesis approaches tailored to specific deuteration patterns or analytical requirements.

Isotopic Purity Challenges:

Achieving greater than 99% deuterium incorporation at all positions requires careful selection of deuterated precursors and reaction conditions that minimize H/D scrambling [4] [11]. Side reactions, catalyst-mediated exchange, and thermal processes can lead to deuterium loss, necessitating optimized reaction protocols and specialized analytical monitoring [4] [6].

Equipment Specialization:

Custom synthesis often requires deuterium-compatible materials and specialized glass or stainless steel equipment to prevent contamination [6] [11]. Vacuum systems must be leak-tight to prevent atmospheric moisture contamination, while heating systems require precise temperature control to prevent thermal decomposition [11] [14].

Scale-Up Difficulties:

Transitioning from laboratory-scale synthesis (1-100 g) to pilot-scale production (1-10 kg) presents significant technical challenges [11]. Heat and mass transfer limitations become prominent at larger scales, requiring modified reaction vessel designs and enhanced mixing systems [18] [11]. Catalyst distribution and activity maintenance become critical factors affecting both yield and deuterium retention [11].

Quality Control Requirements:

Custom synthesis demands comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and gas chromatography to verify deuterium incorporation and chemical purity [6] [11]. These analytical requirements add significant cost and time to custom synthesis projects while ensuring product specifications are met [11] [16].

Comparative Synthesis with Other Deuterated Vinyl Compounds

The synthesis of vinyl acetate-D6 can be contextualized through comparison with other deuterated vinyl compounds, revealing common challenges and specialized solutions across the deuterated vinyl ester family [15] [19] [20].

Deuterated Vinyl Ester Family:

Vinyl propionate-D7 and vinyl butyrate-D9 synthesis follow similar acetoxylation protocols using corresponding deuterated carboxylic acids [19] [21]. These longer-chain analogs exhibit reduced volatility, simplifying purification but requiring higher reaction temperatures for equivalent conversion rates [19]. The deuteration efficiency typically decreases with increasing chain length due to additional sites for potential H/D exchange [19] [22].

Mechanistic Similarities:

Palladium-catalyzed acetoxylation mechanisms remain consistent across deuterated vinyl esters, with similar intermediate formation and beta-hydride elimination pathways [3] [10]. However, isotope effects become more pronounced with heavier deuterated compounds, requiring adjusted reaction conditions to maintain comparable reaction rates [19] [22]. Primary kinetic isotope effects of 2-7 are commonly observed in C-D bond formation and breaking steps [15] [19].

Synthetic Strategy Adaptations:

Deuterated vinyl benzoate synthesis employs analogous protocols but requires modified catalyst systems due to aromatic stabilization effects [15] [23]. The electron-withdrawing nature of aromatic groups influences reaction kinetics, with electron-poor α-keto vinyl esters reacting slower than alkyl analogs [19] [22]. These electronic effects necessitate adjusted temperature profiles and catalyst loadings to achieve comparable yields [19] [22].

Purification Considerations:

Different deuterated vinyl compounds exhibit varying thermal stabilities and polymerization tendencies [15] [20]. Vinyl acetate-D6 demonstrates intermediate stability compared to other family members, with stabilizer requirements falling between the highly reactive vinyl formate analogs and the more stable vinyl propionate derivatives [7] [15]. Chromatographic separation techniques prove particularly valuable for deuterated compound purification due to subtle but measurable differences in physical properties between isotopomers [24] [15].

XLogP3

0.7

Dates

Last modified: 02-18-2024

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